molecular formula C12H17ClN2 B1454149 2-Chloro-6-(2-ethylpiperidin-1-yl)pyridine CAS No. 1219982-11-2

2-Chloro-6-(2-ethylpiperidin-1-yl)pyridine

Cat. No.: B1454149
CAS No.: 1219982-11-2
M. Wt: 224.73 g/mol
InChI Key: YMFCITLRBOCZOQ-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-ethylpiperidin-1-yl)pyridine is a chemical compound that belongs to the class of piperidines, which are heterocyclic amines This compound is characterized by the presence of a chloro-substituted pyridine ring attached to an ethylpiperidine moiety

Scientific Research Applications

2-Chloro-6-(2-ethylpiperidin-1-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of “1-(6-Chloro-2-pyridinyl)-2-ethylpiperidine” would depend on its structure and on the biological system in which it’s acting . Without specific information, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with “1-(6-Chloro-2-pyridinyl)-2-ethylpiperidine” would depend on its physical and chemical properties . Without specific information, it’s difficult to provide a detailed safety analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2-ethylpiperidin-1-yl)pyridine typically involves the reaction of 6-chloro-2-pyridinecarboxaldehyde with 2-ethylpiperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving automated chromatography systems to handle large volumes of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(2-ethylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-(2-ethylpiperidin-1-yl)pyridine is unique due to its specific combination of the chloro-substituted pyridine ring and the ethylpiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-chloro-6-(2-ethylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-2-10-6-3-4-9-15(10)12-8-5-7-11(13)14-12/h5,7-8,10H,2-4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFCITLRBOCZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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